2-[(3,5-Difluorophenyl)amino]nicotinic acid is a chemical compound with the molecular formula CHFN\O. It features a distinctive structure that includes a difluorophenyl group attached to an amino group, which is further linked to a nicotinic acid moiety. This compound is notable for its potential applications in medicinal chemistry and as a building block in organic synthesis. The average molecular mass of this compound is approximately 235.186 Da, with a monoisotopic mass of 235.044479 Da.
2-[(3,5-Difluorophenyl)amino]nicotinic acid belongs to the class of heterocyclic compounds, specifically those containing a pyridine ring due to its nicotinic acid component. It is classified as an aromatic compound due to the presence of the difluorophenyl group.
The synthesis of 2-[(3,5-Difluorophenyl)amino]nicotinic acid typically involves the following steps:
The synthesis may utilize various reaction conditions, including temperature control and the use of solvents such as dimethyl sulfoxide (DMSO) or acetic anhydride for specific steps. Advanced techniques like continuous flow synthesis are also explored to improve yield and efficiency while minimizing hazardous reagents.
The molecular structure of 2-[(3,5-Difluorophenyl)amino]nicotinic acid consists of:
This structure imparts unique chemical properties and biological activities.
Key structural data include:
2-[(3,5-Difluorophenyl)amino]nicotinic acid can participate in several types of chemical reactions:
In laboratory settings, these reactions are often facilitated by catalysts or specific reaction conditions that enhance reactivity and selectivity.
The mechanism of action for 2-[(3,5-Difluorophenyl)amino]nicotinic acid is closely related to its structural similarity to niacin (nicotinic acid). It is believed to inhibit specific enzymes involved in lipid metabolism, similar to how niacin functions by inhibiting hepatocyte diacylglycerol acyltransferase-2.
Research indicates that niacin and its derivatives can modulate lipid profiles by increasing high-density lipoprotein cholesterol levels and decreasing triglycerides and low-density lipoprotein cholesterol levels. This suggests potential therapeutic applications for 2-[(3,5-Difluorophenyl)amino]nicotinic acid in cardiovascular health.
The physical properties include:
Chemical properties encompass:
Relevant data on melting point, boiling point, and specific heat capacity may require experimental determination due to variability based on purity and formulation.
2-[(3,5-Difluorophenyl)amino]nicotinic acid has several significant applications:
This compound's unique properties make it a valuable subject for ongoing research in medicinal chemistry and materials science.
Nicotinic acid (vitamin B3 or pyridine-3-carboxylic acid) serves as a versatile pharmacophore scaffold in antimicrobial drug development due to its inherent bioisosteric properties and capacity for structural diversification. Its pyridine ring provides a rigid planar structure that facilitates π-π stacking interactions with biological targets, while the carboxylic acid group enables hydrogen bonding and salt bridge formation. Recent studies demonstrate that nicotinic acid derivatives exhibit enhanced antimicrobial activities when modified at the C2 or C5 positions, allowing for targeted interactions with bacterial enzymes or nucleic acids [3] [5].
Notably, nicotinamide derivatives (e.g., NC 1–7 synthesized from thiocarbohydrazones) have shown potent activity against WHO-priority pathogens like Pseudomonas aeruginosa and Klebsiella pneumoniae, with MIC values as low as 0.016 mM [3]. The scaffold’s ability to boost host immunity—by increasing neutrophil-mediated bacterial killing—further complements its direct antimicrobial effects, particularly against Staphylococcus aureus [5] [7]. Structural optimizations, such as conversion to acylhydrazones or 1,3,4-oxadiazoline hybrids, significantly improve membrane penetration and target specificity, as evidenced by docking studies against MRSA virulence factors [5] [7].
Table 1: Antimicrobial Activity of Nicotinic Acid Derivatives
Compound | Pathogen | MIC Value | Structural Feature |
---|---|---|---|
Butyl 2-bromoisonicotinate | ESBL-E. coli ST405 | 15.62 µg/mL | Brominated isonicotinate ester |
NC 3 | P. aeruginosa | 0.016 mM | Thiocarbohydrazone derivative |
Acylhydrazone 13 | MRSA (ATCC 43300) | 7.81 µg/mL | Nitrofuran substituent |
Oxadiazoline 25 | B. subtilis ATCC 6633 | 7.81 µg/mL | 5-Nitrofuran hybrid |
Data compiled from [2] [3] [5]
The incorporation of fluorinated aryl groups—specifically 3,5-difluorophenyl—augments the physicochemical and pharmacokinetic properties of nicotinic acid derivatives. Fluorine’s high electronegativity (3.98 Pauling scale) and small atomic radius reduce basicity and polar surface area, enhancing membrane permeability. Additionally, fluorine bonds with carbon (C–F) exhibit low polarizability, diminishing metabolic degradation and extending plasma half-life [2] [4].
In 2-[(3,5-difluorophenyl)amino]nicotinic acid, the difluorophenyl moiety induces a electron-withdrawing effect that stabilizes the molecule’s keto-enol tautomerism, optimizing binding to hydrophobic enzyme pockets. This is critical for target affinity, as demonstrated by Suzuki-Miyaura cross-coupling derivatives (e.g., 5a–h), where fluorinated analogs showed 4–8-fold lower MICs against ESBL-E. coli and MRSA compared to non-fluorinated counterparts [2]. Docking studies confirm fluorinated compounds form stronger van der Waals interactions and halogen bonds with residues in bacterial efflux pumps (e.g., E. coli QacR regulator) [3] [5].
Table 2: Impact of Fluorination on Bioactivity Parameters
Parameter | Non-Fluorinated Analog | Difluorophenyl Derivative | Change (%) |
---|---|---|---|
LogP (Calculated) | 1.8 | 2.9 | +61% |
Metabolic Stability | 42% remaining | 78% remaining | +86% |
MIC vs MRSA | 62.5 µg/mL | 15.62 µg/mL | -75% |
Target Binding Energy | -6.2 kcal/mol | -8.7 kcal/mol | Stronger |
Difluorophenyl groups counteract antibiotic resistance through three synergistic mechanisms:
These attributes position difluorophenyl-substituted nicotinamides as "resistance-breakers" against MDR pathogens prioritized by WHO, including carbapenem-resistant Enterobacterales and vancomycin-resistant Enterococci [1] [8].
Structural Diagram:
O∥ │ ┌─┴─┐ F │ │╲ ╱ │ N │ ╲ 3,5-difluoro F │ │─────NH─◯───── └─┬─┘ │ COOH
Conceptual representation of 2-[(3,5-Difluorophenyl)amino]nicotinic acid
Compounds Listed in the Article:
CAS No.: 63697-61-0
CAS No.: 330593-15-2
CAS No.: 2964-06-9
CAS No.: 17013-37-5
CAS No.: